Phosphoaminophosphonic acid-guanylate ester

Übersicht

Beschreibung

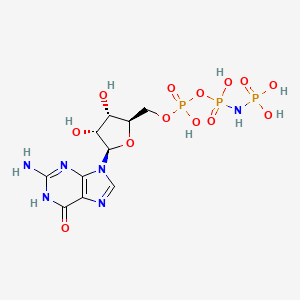

Guanylyl imidodiphosphate is a purine nucleotide analog of guanosine triphosphate. In this compound, one of the oxygen atoms is replaced with an amine, resulting in a non-hydrolyzable functional group. This unique structure allows guanylyl imidodiphosphate to bind tightly to G-proteins in the presence of magnesium ions, making it a potent stimulator of adenylate cyclase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Guanylyl-Imidodiphosphat beinhaltet typischerweise die Reaktion von Guanosin mit Imidodiphosphorsäure. Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und dem Vorhandensein von Katalysatoren, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Guanylyl-Imidodiphosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um die Verbindung in ihrer reinen Form zu erhalten. Die Produktion erfolgt unter strengen Qualitätskontrollmaßnahmen, um Konsistenz und Zuverlässigkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Guanylyl-Imidodiphosphat unterliegt hauptsächlich Bindungsreaktionen mit G-Proteinen. Aufgrund seiner nicht-hydrolysierbaren Natur nimmt es nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil.

Häufige Reagenzien und Bedingungen: Die Bindung von Guanylyl-Imidodiphosphat an G-Proteine erfordert das Vorhandensein von Magnesiumionen. Diese Interaktion ist entscheidend für seine Rolle als Stimulator der Adenylatcyclase.

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung zwischen Guanylyl-Imidodiphosphat und G-Proteinen ist die aktivierte Form des G-Proteins, das anschließend die Adenylatcyclase-Aktivität stimuliert .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Phosphoaminophosphonic acid-guanylate ester serves as a critical research tool in various biochemical studies:

- G-Protein Activation : It acts as a potent activator of adenylate cyclase by binding to G-proteins in the presence of magnesium ions, leading to increased levels of cyclic adenosine monophosphate (cAMP). This process is crucial for understanding cellular signaling pathways involved in growth, differentiation, and metabolism .

- Signal Transduction Studies : The compound is extensively used to investigate signal transduction pathways. For example, it has been shown to influence the activity of Ras-related proteins and other small GTPases, which play essential roles in cell signaling .

Pharmaceutical Development

The unique properties of this compound make it a candidate for therapeutic applications:

- Cancer Research : Studies have identified its potential role in modulating the activity of proteins involved in cancer signaling pathways. For instance, it has been linked to the regulation of the mTOR pathway through interactions with RRAGC, a small G-protein that signals intracellular amino acid concentrations .

- Drug Development : As a non-hydrolyzable GTP analog, it provides insights into drug design aimed at targeting GTPase-related pathways. Its ability to inhibit specific enzymatic reactions makes it valuable for developing inhibitors that can modulate cellular responses .

Enzyme Interaction Studies

This compound is used to study enzyme interactions:

- Inhibition Studies : It has been shown to inhibit various ATP-dependent processes by mimicking GTP, allowing researchers to explore the mechanisms of enzyme action and regulation .

- Structural Biology : The compound's binding characteristics have been investigated using X-ray crystallography, providing insights into the structural dynamics of G-proteins when bound to nucleotide analogs .

Case Study 1: Role in Cancer Signaling

A study focusing on follicular lymphoma demonstrated how this compound interacts with RRAGC mutations, leading to enhanced mTOR activation. This finding suggests potential therapeutic targets for cancer treatment through modulation of this pathway .

Case Study 2: Structural Insights into Protein Interactions

Research utilizing X-ray crystallography revealed detailed structural interactions between this compound and small GTPases. These insights are crucial for understanding how mutations affect protein function and contribute to diseases .

Wirkmechanismus

Guanylyl imidodiphosphate exerts its effects by binding tightly to G-proteins in the presence of magnesium ions. This binding activates the G-protein, which in turn stimulates adenylate cyclase. The activation of adenylate cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, including signal transduction and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

- Guanosine triphosphate

- Guanosine diphosphate

- Guanosine monophosphate

Comparison: Guanylyl imidodiphosphate is unique among these compounds due to its non-hydrolyzable nature. Unlike guanosine triphosphate, which can be hydrolyzed to guanosine diphosphate and guanosine monophosphate, guanylyl imidodiphosphate remains intact, making it a valuable tool in studies requiring stable nucleotide analogs .

Biologische Aktivität

Phosphoaminophosphonic acid-guanylate ester (GNP) is a non-hydrolyzable analog of guanosine triphosphate (GTP), characterized by the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification significantly alters its biochemical interactions, making GNP a valuable tool in molecular biology and pharmacology. This article explores the biological activity of GNP, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight : 522.20 g/mol

- CAS Number : 34273-04-6

The structural modification enhances GNP's ability to bind tightly to G-proteins in the presence of magnesium ions (Mg²⁺), which is crucial for its role as a potent stimulator of adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) production .

GNP functions primarily by inhibiting GTP hydrolysis, which is essential for the activation and regulation of small GTPases involved in various cellular processes. The inhibition of hydrolysis leads to prolonged activation states of these proteins, impacting signaling pathways critical for cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of GTP Hydrolysis : GNP binds to GTPases, preventing their conversion to inactive GDP-bound forms.

- Stimulation of Adenylate Cyclase : By mimicking GTP, GNP activates adenylate cyclase, leading to increased levels of cAMP, a secondary messenger involved in numerous signaling pathways.

Biological Applications

GNP has been utilized in various research contexts to elucidate the roles of GTPases and their regulatory mechanisms:

- Cell Signaling Studies : As a non-hydrolyzable analog, GNP helps researchers study the dynamics of GTPase signaling without the confounding effects of nucleotide turnover.

- Drug Development : Due to its ability to modulate GTPase activity, GNP serves as a lead compound for developing therapeutics targeting diseases linked to aberrant GTPase signaling, such as cancer and metabolic disorders .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Case Studies

- KRAS Inhibition : In studies involving mutant KRAS proteins, GNP effectively prevented the transition to inactive states by competitively inhibiting GDP binding. This has implications for understanding cancer biology and potential therapeutic interventions targeting KRAS mutations.

- Dynamin Functionality : Research involving dynamin revealed that GNP enhances membrane fission processes by promoting its active conformational state. This highlights the compound's utility in studying membrane trafficking and endocytosis mechanisms.

Eigenschaften

CAS-Nummer |

34273-04-6 |

|---|---|

Molekularformel |

C10H17N6O13P3 |

Molekulargewicht |

522.20 g/mol |

IUPAC-Name |

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

UQABYHGXWYXDTK-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Key on ui other cas no. |

34273-04-6 |

Synonyme |

GMP-P(NH)P GMP-PNP Gpp(NH)p Guanosine 5'-(Beta,Gamma-Imido)Triphosphate Guanyl 5' Imidodiphosphate Guanyl-5'-Imidodiphosphate Guanylyl Imidodiphosphate Imidodiphosphate, Guanylyl P(NH)PPG |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.